3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
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Overview
Description
3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that features a unique structure combining a piperidine ring, an imidazo[1,5-a]pyridine core, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of pyridine-2-carboxaldehyde with piperidine and an appropriate nitrogen source under acidic or basic conditions . This reaction forms the imidazo[1,5-a]pyridine core, which can then be functionalized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,5-a]pyridine core to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,5-a]pyridine derivatives, such as:
- 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine
- 1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine
- Various piperidine derivatives
Uniqueness
The uniqueness of 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-piperidin-3-ylimidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C13H15N3O2/c17-13(18)11-10-5-1-2-7-16(10)12(15-11)9-4-3-6-14-8-9/h1-2,5,7,9,14H,3-4,6,8H2,(H,17,18) |
InChI Key |
WEEKZLODFMQGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NC(=C3N2C=CC=C3)C(=O)O |
Origin of Product |
United States |
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